1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative of pyrazole. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. Its structure features a pyrazole ring substituted with an isobutyl group and a boronic ester moiety, making it a versatile intermediate in various chemical transformations.
Mechanism of Action
Target of Action
It is known to be used in the synthesis of bioactive molecules , suggesting that its targets could be varied depending on the specific bioactive compound it is contributing to.
Mode of Action
It is used in the synthesis of various compounds, indicating that it likely interacts with its targets through the formation of covalent bonds, contributing to the structure of the final bioactive compound .
Biochemical Pathways
It is used in the synthesis of 7-azaindole derivatives as potent pdk1 inhibitors , imidazo[1,2-a]pyrazine derivatives as potent phosphodiesterase 10A inhibitors , and 2-substituted-3-aroyl-benzo[b]furan derivatives . These compounds are involved in various biochemical pathways related to cell signaling and metabolism.
Result of Action
For example, it is used in the synthesis of compounds that inhibit PDK1 and phosphodiesterase 10A , suggesting that it may contribute to the inhibition of these enzymes.
Biochemical Analysis
Biochemical Properties
1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes such as phosphodiesterase 10A, where it acts as an inhibitor . This interaction is crucial for studying the enzyme’s function and developing potential therapeutic agents. Additionally, this compound can be used in the synthesis of 7-azaindole derivatives, which are potent inhibitors of PDK1 .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting enzymes like phosphodiesterase 10A, leading to altered levels of cyclic nucleotides within the cell . This inhibition can impact gene expression and cellular metabolism, making it a valuable tool for studying these processes in different cell types.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. For instance, it binds to the active site of phosphodiesterase 10A, inhibiting its activity and leading to increased levels of cyclic nucleotides . This inhibition can result in changes in gene expression and cellular signaling pathways, providing insights into the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. It has been observed that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term effects on cellular function have been studied in vitro, showing consistent inhibition of target enzymes over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterase 10A and PDK1, influencing metabolic flux and metabolite levels . These interactions can alter the overall metabolic profile of cells, providing insights into the compound’s potential effects on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is crucial for understanding its therapeutic potential and optimizing its delivery in drug development.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is often directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins. This localization is essential for its activity and function, providing insights into its mechanism of action at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of 1-isobutylpyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction temperature is often maintained between 80-100°C.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Typically potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: THF, DMF, or toluene.
Temperatures: Generally between 50-100°C.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Alcohols/Phenols: Formed via oxidation of the boronic ester.
Scientific Research Applications
1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is widely used in scientific research due to its versatility:
Chemistry: As a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A structurally similar boronic ester with a phenyl group instead of a pyrazole ring.
Uniqueness: 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its pyrazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where the pyrazole moiety is beneficial for biological activity.
Properties
IUPAC Name |
1-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O2/c1-10(2)8-16-9-11(7-15-16)14-17-12(3,4)13(5,6)18-14/h7,9-10H,8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEBZRNYQBODKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374778 | |
Record name | 1-(2-Methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-66-4 | |
Record name | 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827614-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 827614-66-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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